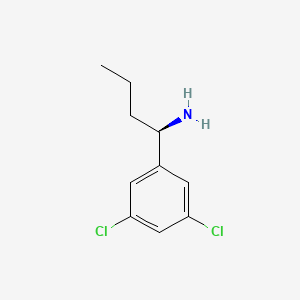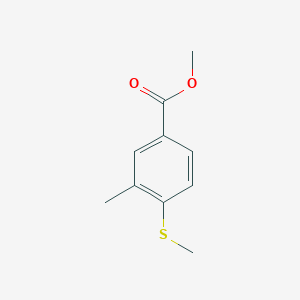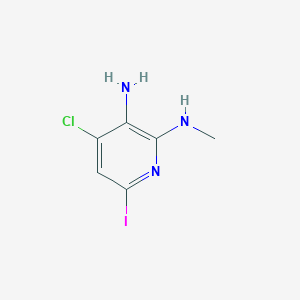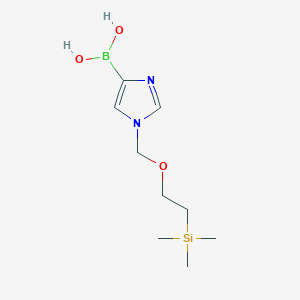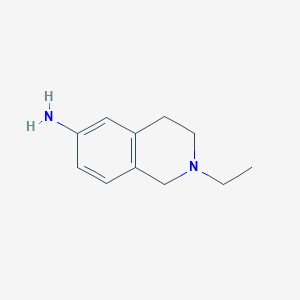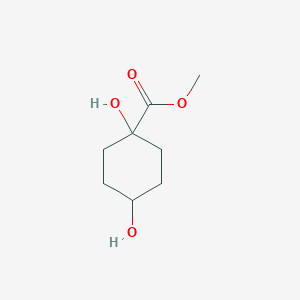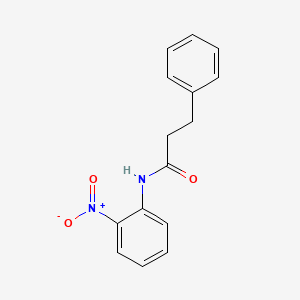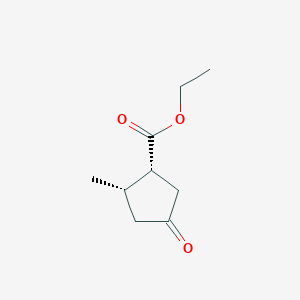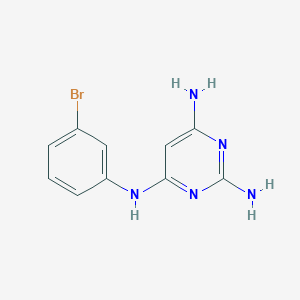
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine typically involves the condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine. This reaction is base-promoted and results in the formation of the pyrimidine ring. The key intermediate, 2,4,6-tris(4-bromophenyl)pyrimidine, is then converted into the target compound through a series of steps involving nitrile formation and subsequent transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential. Additionally, the use of automated systems for monitoring and controlling reaction parameters would enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The amino groups in the pyrimidine ring can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced forms of the compound.
科学研究应用
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting DNA or RNA.
Biological Research: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Chemical Biology: It can be employed in the design of probes and sensors for detecting biological molecules.
作用机制
The mechanism of action of 4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or enzymes, altering their function. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-bromophenyl)pyrimidine: A precursor in the synthesis of the target compound.
4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine: A similar compound with a chlorine atom instead of bromine.
4-N-(3-fluorophenyl)pyrimidine-2,4,6-triamine: A fluorine-substituted analog.
Uniqueness
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
属性
CAS 编号 |
71552-24-4 |
|---|---|
分子式 |
C10H10BrN5 |
分子量 |
280.12 g/mol |
IUPAC 名称 |
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-2-1-3-7(4-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16) |
InChI 键 |
QALDSILLYORMKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=NC(=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


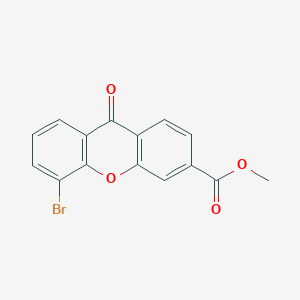
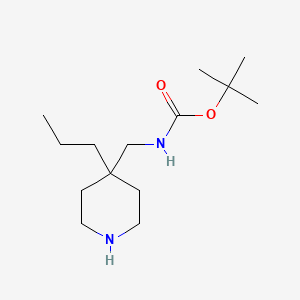
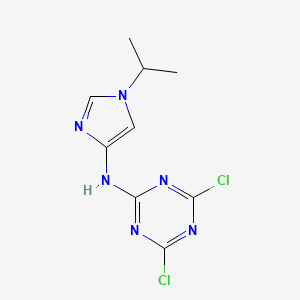
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

